molecular formula C20H17IN2O5S B10897693 2-[(5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

2-[(5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B10897693
M. Wt: 524.3 g/mol
InChI Key: BGWOOZOIMHVVQU-CXUHLZMHSA-N
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Description

The compound 2-{5-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic molecule featuring a thiazolidine ring, a phenyl group, and various functional groups including hydroxyl, iodine, and methoxy groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C20H17IN2O5S

Molecular Weight

524.3 g/mol

IUPAC Name

2-[(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C20H17IN2O5S/c1-11-3-5-13(6-4-11)22-17(24)10-23-19(26)16(29-20(23)27)9-12-7-14(21)18(25)15(8-12)28-2/h3-9,25H,10H2,1-2H3,(H,22,24)/b16-9+

InChI Key

BGWOOZOIMHVVQU-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C(=C3)I)O)OC)/SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)I)O)OC)SC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-hydroxy-3-iodo-5-methoxybenzaldehyde and 2,4-thiazolidinedione.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 4-hydroxy-3-iodo-5-methoxybenzaldehyde and the active methylene group of 2,4-thiazolidinedione under basic conditions to form the intermediate.

    Amidation: The intermediate is then subjected to amidation with 4-methylphenylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Scalability: Adjusting reaction conditions to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl groups in the thiazolidine ring can be reduced to hydroxyl groups.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3).

    Reducing Agents: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4).

    Nucleophiles: Sodium azide (NaN_3), thiols (R-SH).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.

    Antimicrobial Activity: Investigated for its ability to inhibit microbial growth.

Medicine

    Drug Development: Explored for its potential as a lead compound in drug discovery.

    Cancer Research: Studied for its cytotoxic effects on cancer cells.

Industry

    Material Science:

    Agriculture: Investigated for its use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the target:

    Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and subsequent catalysis.

    Receptor Binding: Interacts with cellular receptors, modulating signal transduction pathways.

    DNA Interaction: Binds to DNA, interfering with replication and transcription processes.

Comparison with Similar Compounds

Conclusion

The compound 2-{5-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE is a versatile molecule with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable compound for further study and application.

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